HDAC Inhibitory Potency of the 2-Methylbenzamide Pyrrolic Amide Scaffold Relative to Pan-HDAC Standard SAHA
The patent series encompassing CAS 2034587-12-5 exemplifies compounds with IC50 values against HDAC1 in the low nanomolar range (representative example IC50 = 12 nM), whereas the pan-HDAC inhibitor SAHA exhibits an IC50 of approximately 30–50 nM against HDAC1 under comparable assay conditions [1]. This indicates that the pyrrolic amide scaffold provides enhanced potency at the primary target. Note: The exact IC50 of CAS 2034587-12-5 was not disclosed as a singleton in the public patent; the value cited is for the closest structurally characterized analog within the same Markush group.
| Evidence Dimension | HDAC1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | ~12 nM (class-representative analog) |
| Comparator Or Baseline | SAHA (vorinostat): IC50 = 30–50 nM |
| Quantified Difference | Approximately 2.5- to 4-fold more potent |
| Conditions | Recombinant human HDAC1 enzyme assay; fluorogenic substrate; patent-specified conditions |
Why This Matters
Greater on-target potency can translate to lower effective concentrations in cellular models, potentially reducing off-target effects and improving the therapeutic window for epigenetic research applications.
- [1] HitGen LTD. Pyrrolic amide compound and preparation method and application thereof. U.S. Patent Application Publication No. US 2017/0298016 A1, October 19, 2017. View Source
